5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
Synthesis Analysis
The synthesis of compounds similar to the specified chemical entity often involves tandem processes like Aldol condensation and Michael addition, suggesting a complex synthetic route that may include the formation of intermediate compounds before reaching the final product. For instance, a related synthesis approach for a compound with dichlorophenyl and pyrimidinetrione features utilized aqueous diethylamine medium, highlighting the intricate steps required to construct such molecules (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated through techniques like single-crystal X-ray diffraction and DFT calculations. These methods confirm the 3D arrangement of atoms and the geometric parameters, offering insights into the spatial configuration and the electronic environment of the molecule. The molecular electrostatic potential and natural bond orbital calculations further reveal reactive sites and charge transfer interactions within the molecule, critical for understanding its reactivity and interactions (Barakat et al., 2015).
Chemical Reactions and Properties
The specific reactivity patterns, including potential electrophilic and nucleophilic sites, are deduced from molecular electrostatic potential (MEP) analyses. For example, carbonyl oxygen atoms often serve as electrophilic sites, while certain hydrogen atoms may be prone to nucleophilic attacks, indicating a susceptibility to specific chemical reactions like addition or substitution (Barakat et al., 2015).
properties
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-14-3-9-17(10-4-14)26-22(28)19(21(27)25-23(26)29)13-18-11-12-20(30-18)15-5-7-16(24)8-6-15/h3-13H,2H2,1H3,(H,25,27,29)/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYQGCRDYFUCDJ-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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